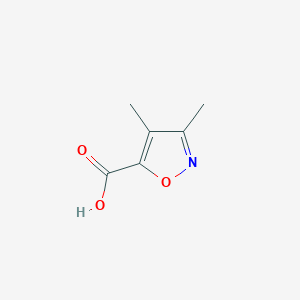

3,4-Dimethylisoxazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)7-10-5(3)6(8)9/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXTAVFKKHROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91367-90-7 | |

| Record name | dimethyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethylisoxazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylisoxazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and critical analysis of synthetic strategies. We will dissect two primary and highly effective routes: the classical cyclocondensation of a β-ketoester with hydroxylamine and the elegant 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne. The guide culminates in the final saponification step to yield the target carboxylic acid, supplemented with detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of this compound, we can disconnect the molecule at key bonds to reveal plausible starting materials. The two most strategically sound disconnections of the isoxazole ring are:

-

The C-O and C-N Bond Disconnection: This approach leads back to a 1,3-dicarbonyl compound (specifically, a β-ketoester) and hydroxylamine. This is the foundation of the classical Claisen isoxazole synthesis.[3]

-

The C3-C4 and C5-O Bond Disconnection: This disconnection reveals a [3+2] cycloaddition strategy, pointing to an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole) as the core precursors.[1][4]

A final, trivial disconnection at the carboxylic acid group reveals its ester precursor, which is the immediate target of both primary synthetic pathways.

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: Cyclocondensation of a β-Ketoester with Hydroxylamine

This method is one of the most fundamental and widely used for constructing the isoxazole ring.[3] It involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine hydrochloride.[5][6] The regiochemical outcome—determining which carbonyl carbon becomes C3 and which becomes C5—is a critical consideration and is highly dependent on the reaction conditions, particularly pH.[3][7]

Mechanistic Rationale

The reaction proceeds via initial condensation of hydroxylamine with one of the carbonyl groups of the β-ketoester, ethyl 2-methylacetoacetate, to form an oxime intermediate. Under acidic conditions, the more reactive ketone carbonyl is typically attacked first by the hydroxylamine nitrogen. Following oxime formation, an intramolecular cyclization occurs via the attack of the oxime's hydroxyl group onto the remaining carbonyl (the ester), followed by dehydration to yield the aromatic isoxazole ring.

Caption: Mechanism of isoxazole formation via cyclocondensation.

Experimental Protocol: Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

This protocol is adapted from general procedures for isoxazole synthesis from β-dicarbonyl compounds.[6][8]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (1 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and sodium acetate (1.1 equiv.) in ethanol (5 mL per 1 g of ketoester).

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the resulting residue, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure ester.

Data Summary and Considerations

| Parameter | Value / Condition | Rationale / Comment |

| Key Reagents | Ethyl 2-methylacetoacetate, NH₂OH·HCl | Provides the complete carbon-nitrogen-oxygen backbone. |

| Solvent | Ethanol | Good solvent for reactants; allows for reflux at a suitable temperature. |

| Base | Sodium Acetate | Neutralizes the HCl released from hydroxylamine hydrochloride, facilitating the reaction. |

| Temperature | Reflux (~80 °C) | Provides sufficient energy for condensation and dehydration steps. |

| Typical Yield | 60-80% | Yields can vary based on purification efficiency and reaction scale. |

| Key Byproduct | Regioisomer (Ethyl 4,5-dimethylisoxazole-3-carboxylate) | Formation of the isomer can occur. Control of pH is crucial for regioselectivity.[7] |

Pathway II: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and highly regioselective method for synthesizing isoxazoles.[1] This "click chemistry" approach often proceeds under mild conditions with high efficiency.[1] The key is the in situ generation of the unstable nitrile oxide from a stable precursor, typically an aldoxime.

Mechanistic Rationale

The synthesis involves two main stages:

-

In Situ Generation of Nitrile Oxide: Acetaldoxime is oxidized to generate the reactive acetonitrile oxide dipole. Common oxidants include N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a mild base like triethylamine.[1]

-

Cycloaddition: The generated acetonitrile oxide immediately reacts with the dipolarophile, ethyl 2-butynoate, in a concerted pericyclic reaction to form the 3,4-dimethylisoxazole-5-carboxylate ring system.

Caption: Workflow for the [3+2] cycloaddition synthesis.

Experimental Protocol: Synthesis via Cycloaddition

This protocol is based on general methods for 1,3-dipolar cycloadditions.[1][4]

-

Reaction Setup: In a 100 mL flask under an inert atmosphere (N₂ or Ar), dissolve acetaldoxime (1 equiv.) and ethyl 2-butynoate (1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 equiv.).

-

Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (1.1 equiv.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the target ester.

Data Summary and Considerations

| Parameter | Value / Condition | Rationale / Comment |

| Dipole Precursor | Acetaldoxime | Source of the 3-methyl group and the N-O fragment. |

| Dipolarophile | Ethyl 2-butynoate | Source of the 4-methyl and 5-carboxylate groups. |

| Oxidant | N-Chlorosuccinimide (NCS), NaOCl | Common reagents for the in situ generation of nitrile oxides.[1] |

| Base | Triethylamine (Et₃N) | Acts as a base to facilitate the elimination step in nitrile oxide formation. |

| Temperature | 0 °C to Room Temp. | Low initial temperature controls the exothermic generation of the reactive nitrile oxide. |

| Typical Yield | 70-90% | Cycloadditions are often high-yielding and clean. |

| Key Byproduct | Furoxan (Nitrile Oxide Dimer) | Can form if the nitrile oxide concentration is too high or the dipolarophile is not reactive enough. Slow addition of the oxidant is key.[7] |

Final Step: Saponification to the Carboxylic Acid

Both primary pathways converge on the synthesis of an ester of this compound. The final step is a straightforward base-catalyzed hydrolysis (saponification) to yield the desired carboxylic acid.[9][10]

Experimental Protocol: Hydrolysis of Ethyl Ester

This protocol is a well-established procedure for ester hydrolysis.[9][11]

-

Reaction Setup: Dissolve the ethyl 3,4-dimethylisoxazole-5-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (1:2 v/v).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equiv., e.g., 2M solution) to the ester solution.

-

Reaction: Stir the mixture vigorously at room temperature for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Remove the organic solvents under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2 with 1N hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to afford this compound as a white solid.[9] The product can be further purified by recrystallization if necessary.

Data Summary

| Parameter | Value / Condition | Rationale / Comment |

| Base | NaOH, KOH, or LiOH | Strong base to catalyze the nucleophilic attack on the ester carbonyl. |

| Solvent System | THF/Methanol/Water | Co-solvent system ensures solubility of both the organic ester and the inorganic base. |

| Temperature | Room Temperature | Sufficient for hydrolysis; heating can be used to accelerate the reaction but may risk ring opening. |

| Acidification | 1N HCl | Protonates the carboxylate salt to yield the final, neutral carboxylic acid. |

| Typical Yield | >90% | This transformation is typically very high-yielding.[9] |

Conclusion

The synthesis of this compound is readily achievable through well-established and robust synthetic methodologies. The choice between the cyclocondensation and 1,3-dipolar cycloaddition pathways may depend on the availability and cost of starting materials, as well as the desired scale of the reaction. The cyclocondensation route utilizes simple, classical chemistry but may require optimization to ensure high regioselectivity. The 1,3-dipolar cycloaddition offers excellent regiocontrol and often higher yields but involves the handling of a reactive intermediate. Both routes reliably converge on an ester precursor that can be efficiently hydrolyzed to the final target acid. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable heterocyclic building block.

References

- Construction of Isoxazole ring: An Overview. (2024). Vertex AI Search.

- Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate. (n.d.).

- Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters.

- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

- Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1969). Journal of the Chemical Society C: Organic. [Link]

- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2015).

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYL

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. [Link]

- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023).

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2009). PubMed. [Link]

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- General synthesis of 4-isoxazolecarboxylic acids. (1967). Journal of the American Chemical Society. [Link]

- Process for preparing isoxazole compounds. (1969).

- Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. (2012).

- Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.).

- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylisoxazole-5-carboxylic Acid

The isoxazole ring system is a cornerstone of medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere.[1] Isoxazole-containing compounds are prevalent in numerous FDA-approved therapeutics, demonstrating their significance in developing agents with enhanced potency and favorable pharmacokinetic profiles.[2] This guide focuses on a specific, yet underexplored member of this class: This compound (CAS 91367-90-7) .

While specific experimental data for this particular isomer is limited in publicly accessible literature, its structural motifs are shared with well-characterized analogues. This whitepaper will, therefore, provide a comprehensive technical overview of its core chemical properties by drawing authoritative parallels to closely related isomers and foundational principles of organic chemistry. We will explore its structural analysis, plausible synthetic pathways, predicted spectroscopic signature, and key reactivity patterns, offering a predictive but robust framework for researchers and drug development professionals.[]

Section 1: Physicochemical Properties and Structural Analysis

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, we can predict its characteristics based on its constituent functional groups and compare them to its well-documented isomer, 3,5-Dimethylisoxazole-4-carboxylic acid.

The molecular structure consists of a 1,2-oxazole (isoxazole) ring substituted with methyl groups at the C3 and C4 positions and a carboxylic acid at the C5 position. The isoxazole ring is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid proton compared to a simple aliphatic carboxylic acid.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 3,5-Dimethylisoxazole-4-carboxylic acid (Isomer) |

| CAS Number | 91367-90-7 | 2510-36-3[4] |

| Molecular Formula | C₆H₇NO₃ | C₆H₇NO₃[4] |

| Molecular Weight | 141.12 g/mol | 141.12 g/mol [4][5] |

| Appearance | Not Reported | White to light beige crystalline powder[4][6] |

| Melting Point | Not Reported | 141-145 °C[4][6] |

| pKa (Predicted) | Not Reported | 2.53 ± 0.32[4] |

| Solubility | Not Reported | Soluble in Methanol[4] |

The predicted pKa of the 3,5-dimethyl isomer is quite low, indicating significant acidity, a property leveraged in its role as a carboxylic acid bioisostere.[1][4] It is reasonable to assume that this compound exhibits a similarly low pKa.

Section 2: Synthetic Strategy: A Regioselective Approach

The key to this synthesis is the careful selection of precursors to ensure the desired 3,4,5-substitution pattern on the isoxazole ring. The retrosynthetic analysis below outlines this logical approach.

Caption: Retrosynthesis of the target compound.

Protocol 2.1: Proposed Synthesis via Cycloaddition

This protocol is a hypothetical, multi-step synthesis grounded in established chemical transformations for forming substituted isoxazoles.

Step 1: In Situ Generation of Acetonitrile Oxide

-

Rationale: Acetonitrile oxide is unstable and is typically generated in situ for immediate use. A common method involves the dehydration of a hydroxamic acid or the dehydrohalogenation of a hydroximoyl halide. Using acetohydroxamic acid is a direct approach.[7]

-

To a stirred solution of acetohydroxamic acid in a suitable aprotic solvent (e.g., THF, DCM), add a dehydrating agent (e.g., phosphorus oxychloride or N,N'-Dicyclohexylcarbodiimide (DCC)) at 0 °C.

-

Allow the reaction to stir at a low temperature for 1-2 hours to generate the nitrile oxide. This mixture is used directly in the next step.

Step 2: [3+2] Cycloaddition

-

Rationale: The cycloaddition of the generated nitrile oxide with ethyl 2-butynoate will form the desired isoxazole ring. The regioselectivity is dictated by electronic and steric factors, and this specific combination is expected to yield the 3,4-dimethyl-5-carboxylate product.[8]

-

Slowly add ethyl 2-butynoate (ethyl tetrolate) to the reaction mixture containing the freshly prepared acetonitrile oxide at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Work up the reaction by filtering any solids and concentrating the filtrate. The crude ester can be purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Saponification to the Carboxylic Acid

-

Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base, followed by acidification to yield the desired carboxylic acid. This procedure is well-documented for various isoxazole esters.[9]

-

Dissolve the purified ethyl 3,4-dimethylisoxazole-5-carboxylate in a mixture of THF and methanol.[9]

-

Add an aqueous solution of 5 N sodium hydroxide and stir the reaction at room temperature for 8-12 hours.[9]

-

Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 6 N HCl.[9]

-

The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Section 3: Predicted Spectroscopic Signature

Confirming the structure of a newly synthesized compound is paramount. Based on the principles of NMR, IR, and MS, we can predict the characteristic spectral data for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Patterns |

| ¹H NMR | - ~12-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton. Its chemical shift is concentration-dependent.[10]- ~2.4-2.6 ppm (s, 3H): Singlet for the C3-methyl group.- ~2.1-2.3 ppm (s, 3H): Singlet for the C4-methyl group. |

| ¹³C NMR | - ~165-175 ppm: Carbonyl carbon of the carboxylic acid.[10]- ~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C5).- ~110-120 ppm: Quaternary carbon of the isoxazole ring (C4).- ~10-15 ppm: Methyl carbons. |

| IR Spectroscopy | - 2500-3300 cm⁻¹: Very broad band due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]- ~2900-3000 cm⁻¹: C-H stretching from the two methyl groups.[12]- 1710-1730 cm⁻¹: Strong, sharp C=O stretch of the carboxylic acid.[10][11]- ~1600 cm⁻¹: C=N stretch of the isoxazole ring. |

| Mass Spectrometry | - m/z = 141: Molecular ion peak [M]⁺.- m/z = 124: Loss of •OH radical [M-17]⁺.- m/z = 96: Loss of the carboxyl group (•COOH) [M-45]⁺.- m/z = 68: Potential fragment corresponding to the isoxazole core after loss of substituents. |

Section 4: Chemical Reactivity and Synthetic Utility

The utility of this compound in a research or drug development setting is defined by its chemical reactivity. The molecule possesses two primary sites of reactivity: the carboxylic acid group and the isoxazole ring itself.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. echemi.com [echemi.com]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethylisoxazole-5-carboxylic acid

Introduction: The Structural Significance of a Versatile Heterocycle

3,4-Dimethylisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for amide or ester groups, thereby enhancing metabolic stability and modulating physicochemical properties.[1] A precise and unambiguous structural elucidation is paramount for its application as a synthetic building block. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, present a validated experimental protocol for data acquisition, interpret the resulting data with justifications grounded in chemical principles, and discuss potential analytical challenges.

Theoretical Analysis: Predicting the ¹H NMR Signature

The molecular structure of this compound dictates its ¹H NMR spectrum. The molecule possesses three distinct sets of non-equivalent protons, which will give rise to three unique signals.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

-

Hₐ (Carboxylic Acid Proton): The proton of the carboxylic acid group is the most deshielded proton in the molecule. It is attached to a highly electronegative oxygen atom, and its electron density is further reduced by the adjacent carbonyl group. Consequently, this proton is expected to resonate at a very high chemical shift (δ), typically in the range of 10-12 ppm or even higher.[2][3][4] Due to hydrogen bonding and chemical exchange with solvent impurities (like water), this signal often appears as a broad singlet.[4]

-

Hₑ (C3-Methyl Protons): These three equivalent protons are attached to a carbon (C3) adjacent to the ring nitrogen and double-bonded to C4. The proximity to the electronegative nitrogen atom causes a moderate deshielding effect. Based on data for similar substituted isoxazoles, this signal is anticipated to appear in the range of δ 2.2-2.5 ppm.[1][5][6]

-

Hₒ (C4-Methyl Protons): These three protons are attached to a carbon (C4) that is part of the C=N double bond and is directly adjacent to the C5 carbon bearing the strongly electron-withdrawing carboxylic acid group. This proximity to the carboxyl group results in a significant deshielding effect, more pronounced than that experienced by the C3-methyl protons. Therefore, this signal is expected to appear further downfield, likely in the range of δ 2.5-2.8 ppm.

Predicted Multiplicity and Integration: Since none of the proton groups have adjacent protons within three bonds, no spin-spin coupling will occur. Therefore, all three signals are predicted to be singlets . The relative integration values of the signals for Hₐ, Hₑ, and Hₒ should be in a 1:3:3 ratio, corresponding to the number of protons in each group.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following workflow is recommended for this analysis.

Caption: Recommended experimental workflow for ¹H NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form strong hydrogen bonds minimizes the rate of proton exchange, resulting in a sharper, more easily observable signal for the carboxylic acid proton.[7] Chloroform-d (CDCl₃) is a common alternative, but the acidic proton may appear very broad or be unobservable.[2]

-

Concentration: A concentration of approximately 10-20 mg/mL is sufficient for a modern high-field NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

-

Instrumental Parameters (400 MHz Example):

-

Lock and Shim: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for drift. The field is then "shimmed" to maximize its homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition: A standard proton pulse sequence should be used. Typically, 16 to 32 scans are adequate to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

-

The spectrum is then phased and the baseline corrected to ensure accurate integration.

-

The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

The area under each signal is integrated to determine the relative ratio of protons.

-

Data Interpretation and Assignment

A representative ¹H NMR spectrum of this compound would exhibit three singlet signals. The precise chemical shifts can vary slightly based on solvent and concentration.[2][7]

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 10.0 - 12.0 | Singlet (broad) | 1H | -COOH | Highly deshielded acidic proton; subject to H-bonding and exchange.[2][4] |

| Hₑ | 2.2 - 2.5 | Singlet | 3H | C3-CH₃ | Methyl group adjacent to ring nitrogen. |

| Hₒ | 2.5 - 2.8 | Singlet | 3H | C4-CH₃ | Methyl group deshielded by the adjacent electron-withdrawing C5-COOH group. |

Self-Validating Protocols and Troubleshooting:

-

Confirmation of the Carboxylic Acid Proton (Hₐ): The identity of the broad singlet in the 10-12 ppm region can be unequivocally confirmed with a D₂O shake experiment . A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH proton will exchange with deuterium (-COOD), causing the Hₐ signal to disappear from the spectrum.[2]

-

Solvent Impurities: Be aware of residual solvent peaks. For example, residual water typically appears around 3.33 ppm in DMSO-d₆ and 1.56 ppm in CDCl₃.[9] Consulting tables of common NMR solvent impurities is a standard practice for avoiding misinterpretation.[9][10]

-

Peak Broadening: While the carboxylic acid peak is expectedly broad, significant broadening of the methyl singlets could indicate the presence of paramagnetic impurities or issues with sample preparation or instrument shimming.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable, providing a clear structural fingerprint. It is characterized by three singlet signals: a downfield, broad singlet for the carboxylic acid proton (δ > 10 ppm), and two sharper singlets in the aliphatic region (δ 2.2-2.8 ppm) corresponding to the two non-equivalent methyl groups. The relative downfield shift of the C4-methyl signal compared to the C3-methyl signal is a key diagnostic feature, directly reflecting the electron-withdrawing influence of the adjacent carboxylic acid moiety. By employing the rigorous experimental and analytical framework detailed in this guide, researchers can confidently verify the identity and purity of this valuable chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Deshmukh, A. R., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]

- Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]

- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

- Reddy, C. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(34), 4535-4538. [Link]

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Boykin, D. W. (1991). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Magnetic Resonance in Chemistry, 29(4), 364-366. [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for a publication.

- National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem.

- Royal Society of Chemistry. (n.d.). Supporting information for a publication.

- Asiri, A. M., Khan, S. A., & Rasul, M. G. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).

- Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from a relevant scientific repository. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Global Substance Registration System. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.

- Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30. [Link]

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information.

- Wang, L., & Xu, J. (2010). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

- Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

- Wujec, M., & Rzymowska, J. (2018). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 23(9), 2195. [Link]

- Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

- Abraham, R. J., et al. (2006). NMR Prediction and the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,4-Dimethylisoxazole-5-carboxylic acid

Introduction: The Role of ¹³C NMR in Heterocyclic Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for mapping the carbon framework of organic molecules. For scientists engaged in the synthesis and characterization of heterocyclic compounds, such as isoxazole derivatives, a deep understanding of their spectral properties is not merely academic—it is a critical component of the discovery pipeline. Isoxazoles are a prominent scaffold in medicinal chemistry, valued for their diverse biological activities. This guide provides an in-depth technical analysis of the ¹³C NMR chemical shifts for a specific, yet representative, member of this class: 3,4-dimethylisoxazole-5-carboxylic acid. Our objective is to move beyond a simple cataloging of chemical shifts, offering instead a rationale for the observed spectral data grounded in the electronic and structural nuances of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret and predict the ¹³C NMR spectra of substituted isoxazoles.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | 158 - 162 | Attached to nitrogen and bearing a methyl group. The electronegativity of the adjacent nitrogen and oxygen atoms results in a significant downfield shift. |

| C4 | 110 - 114 | Substituted with a methyl group. This carbon is expected to be the most upfield of the ring carbons due to the electron-donating nature of the methyl group. |

| C5 | 168 - 172 | Attached to the carboxylic acid group and the ring oxygen. The strong deshielding effect of the carbonyl group and the ring oxygen places this carbon significantly downfield. |

| -COOH | 163 - 167 | The carboxylic acid carbon itself. Its chemical shift is characteristic of this functional group, influenced by the electronic environment of the isoxazole ring.[1][2] |

| 3-CH₃ | 9 - 12 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |

| 4-CH₃ | 7 - 10 | Expected to be slightly more upfield than the 3-CH₃ due to the electronic environment of the C4 position. |

Analysis of Substituent Effects on the Isoxazole Core

The chemical shifts of the carbon atoms in the isoxazole ring are highly sensitive to the nature and position of substituents. Understanding these effects is key to accurate spectral interpretation.

The isoxazole ring itself has a unique electronic distribution. The C3 and C5 positions are adjacent to the electronegative nitrogen and oxygen atoms, respectively, leading to their characteristic downfield shifts. The C4 carbon, in contrast, is typically found at a more upfield position.

Methyl Group Effects: The methyl groups at the C3 and C4 positions are electron-donating through an inductive effect. This generally leads to a shielding of the attached carbon and adjacent carbons. For the 3-CH₃ group, this donation slightly shields C3. The 4-CH₃ group has a more pronounced shielding effect on C4, contributing to its upfield chemical shift.

Carboxylic Acid Group Effect: The carboxylic acid group at the C5 position is a strong electron-withdrawing group. This has a significant deshielding (downfield) effect on the attached C5 carbon. This effect is a combination of the inductive withdrawal of the carbonyl group and resonance effects. The carbonyl carbon of the carboxylic acid itself resonates in a characteristic downfield region, typically between 160 and 185 ppm.[1][2]

The interplay of these substituent effects allows for a confident assignment of the predicted chemical shifts. The significant downfield shifts of C3, C5, and the carboxylic acid carbon are the most prominent features of the spectrum, while the C4 and the two methyl carbons are expected in the more upfield regions.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.

Instrumentation:

-

A high-field NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion and sensitivity for ¹³C NMR.

-

A 5 mm broadband probe is suitable for this experiment.

Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve carboxylic acids and its relatively unobtrusive signals in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening.

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at δ ≈ 39.5 ppm).

Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A starting point of 1024 scans is reasonable, and this can be adjusted to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS or solvent signal.

-

Integrate the signals if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.

Visualizing the Molecular Structure and NMR Correlation

To visually correlate the carbon atoms with their predicted chemical shifts, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion: A Framework for Spectral Interpretation

This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts for this compound. By integrating data from analogous compounds with an understanding of fundamental substituent effects, we have established a robust framework for the prediction and interpretation of its spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality, reliable data for this and related heterocyclic compounds. As the complexity of molecules in drug discovery continues to increase, a foundational understanding of advanced analytical techniques like ¹³C NMR spectroscopy is indispensable for accelerating the pace of innovation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (2004). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

Sources

Mass spectrometry fragmentation of 3,4-Dimethylisoxazole-5-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylisoxazole-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the isoxazole scaffold is a privileged structure, prized for its metabolic stability and versatile chemical reactivity. This compound (MW: 141.12 g/mol , Formula: C₆H₇NO₃) is a key synthetic intermediate, providing a robust platform for the elaboration of more complex, biologically active molecules.

The unambiguous structural confirmation and metabolic profiling of novel compounds derived from this scaffold are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. Understanding these fragmentation pathways is critical for researchers in identifying this moiety in complex mixtures, elucidating metabolic pathways, and confirming synthetic outcomes.

Pillar 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial structural elucidation. The fragmentation of isoxazoles under EI is typically initiated by the cleavage of the labile N-O bond, followed by a cascade of rearrangements and further bond scissions[1].

The key fragmentation events are proposed as follows:

-

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 141.

-

Decarboxylation : A highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂) as a neutral molecule (44 Da). This results in a prominent ion at m/z 97 .

-

Loss of Hydroxyl Radical : Cleavage of the C-OH bond in the carboxyl group results in the loss of a hydroxyl radical (•OH, 17 Da), forming a stable acylium ion at m/z 124 .

-

Loss of Carboxyl Radical : The complete loss of the carboxyl group (•COOH, 45 Da) via alpha-cleavage is another common pathway, yielding an ion at m/z 96 [3][4].

-

Ring Fission and Rearrangement : Following the initial N-O bond cleavage, the isoxazole ring undergoes complex fragmentation. A plausible pathway involves the formation of an acylium ion from the methyl group at position 3, leading to the highly abundant acetyl cation ([CH₃CO]⁺ ) at m/z 43 .

Summary of Key EI Fragments

| m/z | Proposed Fragment Structure | Description of Neutral Loss |

| 141 | [C₆H₇NO₃]•+ | Molecular Ion (M•+) |

| 124 | [M - •OH]+ | Loss of hydroxyl radical |

| 97 | [M - CO₂]•+ | Loss of carbon dioxide |

| 96 | [M - •COOH]+ | Loss of carboxyl radical |

| 43 | [CH₃CO]+ | Acetyl cation |

Visualizing the EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Pillar 2: Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for LC-MS applications and for analyzing fragile molecules. Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS or CID).

Positive Ion Mode (ESI+)

In positive ion mode, the molecule readily protonates, primarily on the isoxazole nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 142 . The MS/MS fragmentation of this precursor ion is dominated by losses of small, stable neutral molecules.

-

Initial Water Loss : The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da), leading to a strong fragment ion at m/z 124 . This acylium ion is identical to a key fragment observed in the EI spectrum.

-

Subsequent Carbon Monoxide Loss : The acylium ion at m/z 124 can subsequently lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 96 .

Visualizing the ESI+ Fragmentation Pathway```dot

Caption: ESI- MS/MS fragmentation of the [M-H]⁻ ion.

Pillar 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound and related derivatives using a standard HPLC system coupled to a tandem mass spectrometer.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Create a dilution series (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) in a 50:50 mixture of methanol:water for method development and calibration.

-

For reaction monitoring or biological samples, dilute the sample matrix in the initial mobile phase composition to minimize solvent effects.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions (ESI):

-

Ionization Mode: ESI, run in both positive and negative modes for initial characterization. Negative mode is recommended for sensitive quantification.

-

Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).

-

Nebulizer Pressure: 40 psi.

-

Drying Gas Flow: 10 L/min.

-

Gas Temperature: 325 °C.

-

MS1 Scan Range: m/z 50-250.

-

MS/MS Analysis:

-

Select precursor ions: m/z 142 (positive) and m/z 140 (negative).

-

Apply collision energy (CE): Ramp CE from 10-40 eV to find the optimal energy for the desired transitions.

-

SRM Transitions for Quantification (Negative Mode):

-

Primary: 140 -> 96

-

Secondary (Confirmatory): A second transition may be identified during method development.

-

-

-

Experimental Workflow Diagram

Caption: General workflow for quantitative analysis by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and logical process governed by the fundamental chemistry of its constituent functional groups. Under high-energy EI, fragmentation is extensive, providing a rich fingerprint characterized by losses of the carboxyl group and subsequent ring fission. Conversely, soft ESI methods provide clean precursor ions, with MS/MS analysis revealing simple, highly specific fragmentation pathways. The facile loss of CO₂ in negative ESI mode offers a particularly robust and sensitive transition for quantitative bioanalytical or process chemistry applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently identify, characterize, and quantify this important chemical building block in their research and development endeavors.

References

- Jana, A., Mandal, S., & Manikandan, P. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.

- Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563–575.

- NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.

- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chem Divine. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

- Dr. Gargee. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube.

Sources

- 1. connectsci.au [connectsci.au]

- 2. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylisoxazole-5-carboxylic Acid: Core Starting Materials and Strategic Considerations

Introduction: The Significance of 3,4-Dimethylisoxazole-5-carboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole moiety is a bioisostere for various functional groups, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. This particular substituted isoxazole serves as a crucial intermediate in the synthesis of a range of pharmacologically active compounds, including anti-inflammatory agents and kinase inhibitors. The precise arrangement of the methyl groups at the 3 and 4 positions, along with the carboxylic acid at the 5-position, dictates its specific binding interactions and overall molecular properties.

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will delve into the mechanistic details, provide field-proven experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

Core Synthetic Strategy: Retrosynthetic Analysis and Key Starting Materials

The synthesis of substituted isoxazoles predominantly relies on the formation of the heterocyclic ring through cycloaddition reactions or condensation reactions. A common and effective approach for constructing the 3,4,5-trisubstituted isoxazole core of our target molecule involves a [3+2] cycloaddition reaction. However, controlling the regioselectivity to obtain the desired 3,4-disubstituted pattern can be challenging. An alternative and often more regioselective method involves the reaction of a β-dicarbonyl compound with hydroxylamine.

A retrosynthetic analysis of this compound suggests a few potential disconnection points. A highly effective strategy involves the initial synthesis of the corresponding ester, ethyl 3,4-dimethylisoxazole-5-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This approach allows for easier purification of the intermediate ester.

The most logical and widely applicable starting materials for the synthesis of the ethyl 3,4-dimethylisoxazole-5-carboxylate intermediate are:

-

Ethyl 2-methyl-3-oxobutanoate (methylacetoacetate): This β-keto ester provides the C4-methyl, C5-carboxylate, and part of the isoxazole ring.

-

Hydroxylamine hydrochloride: This reagent provides the nitrogen and oxygen atoms for the isoxazole ring.

An alternative, though less direct route for similar structures, involves multicomponent reactions, often starting with ethyl acetoacetate, an aldehyde, and hydroxylamine hydrochloride.[1][2] However, for the specific 3,4-dimethyl substitution pattern, the condensation of a suitably substituted β-dicarbonyl compound with hydroxylamine offers a more direct and controllable approach.

Primary Synthetic Pathway: Condensation of Ethyl 2-methyl-3-oxobutanoate with Hydroxylamine

This is the most direct and reliable method for the synthesis of the 3,4-dimethylisoxazole core. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the stable isoxazole ring.

Reaction Mechanism

The reaction mechanism can be visualized as a two-step process:

-

Oxime Formation: The hydroxylamine attacks one of the carbonyl groups of the ethyl 2-methyl-3-oxobutanoate, followed by dehydration to form an oxime.

-

Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the remaining carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to yield the aromatic isoxazole ring.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction mechanism for the synthesis of ethyl 3,4-dimethylisoxazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3,4-dimethylisoxazole-5-carboxylate

This protocol is a synthesized representation of standard procedures for isoxazole formation from β-ketoesters.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.

-

To this solution, add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dimethylisoxazole-5-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

The final step is the saponification of the ester to the carboxylic acid.

Materials:

-

Ethyl 3,4-dimethylisoxazole-5-carboxylate

-

Sodium hydroxide or Potassium hydroxide

-

Methanol or Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl 3,4-dimethylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol or ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in water.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid. If the product does not precipitate, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Alternative Synthetic Strategy: [3+2] Cycloaddition

An alternative and powerful method for the construction of the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3][4][5] However, for the synthesis of a 3,4,5-trisubstituted isoxazole like our target, this method can present challenges in regioselectivity. The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. To achieve the 3,4-disubstitution pattern, a more complex, multi-step approach is often necessary, or an internal alkyne must be used, which can lead to a mixture of regioisomers.

A variation of this approach that can offer better regiocontrol is the reaction of a nitrile oxide with an enamine.[6]

Conceptual Workflow for a [3+2] Cycloaddition Approach

The following diagram outlines the general steps involved in a [3+2] cycloaddition synthesis of a substituted isoxazole.

Caption: General workflow for isoxazole synthesis via a [3+2] cycloaddition pathway.

While powerful, for the specific synthesis of this compound, the condensation method described previously is generally more straightforward and higher yielding.

Data Summary: Comparison of Synthetic Routes

The following table provides a comparative summary of the two main synthetic strategies discussed.

| Parameter | Condensation of β-Ketoester | [3+2] Cycloaddition |

| Starting Materials | Ethyl 2-methyl-3-oxobutanoate, Hydroxylamine | Aldehyde, Alkyne/Enamine |

| Number of Steps | 2 (Ester synthesis + Hydrolysis) | 3 or more (Nitrile oxide generation + Cycloaddition + Modification) |

| Regioselectivity | Generally high and predictable | Can be problematic, often yielding mixtures |

| Yield | Typically good to excellent | Variable, depends on substrates and conditions |

| Scalability | Readily scalable | Can be more complex to scale up |

| Key Advantage | Direct, reliable, good regiocontrol | High versatility for diverse substitutions |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step process commencing with the condensation of ethyl 2-methyl-3-oxobutanoate and hydroxylamine to form the intermediate ethyl ester, followed by basic hydrolysis to yield the desired carboxylic acid. This method offers excellent control over the substitution pattern and is amenable to scale-up. While [3+2] cycloaddition reactions represent a powerful tool for isoxazole synthesis, for this specific target, the condensation approach is superior in its directness and predictability. The choice of starting materials and reaction conditions outlined in this guide provides a robust foundation for researchers and drug development professionals to access this valuable chemical intermediate.

References

- Hu, Y., et al. (2005). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.

- Wallace, K. J., & Thomson, R. J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1020.

- Duncia, J. V., et al. (2004). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(13), 4538–4541.

- Chen, C., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 6084–6087.

- Li, J., et al. (2020). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 22(12), 1156–1166.

- McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59.

- Ghodsi, S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(43), 26867–26877.

- Patil, S. S., & Pore, D. M. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Records of Natural Products, 17(5), 846-854.

Sources

- 1. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. thieme-connect.com [thieme-connect.com]

3,4-Dimethylisoxazole-5-carboxylic acid crystal structure

An In-Depth Technical Guide to the Prospective Crystal Structure of 3,4-Dimethylisoxazole-5-carboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

For professionals engaged in drug discovery and materials science, an exhaustive understanding of a molecule's three-dimensional structure is a non-negotiable prerequisite for rational design. This guide addresses the structural elucidation of this compound, a member of the privileged isoxazole scaffold class. While a definitive single-crystal X-ray structure for this specific isomer is not yet publicly documented, this whitepaper provides a comprehensive framework for its determination. By synthesizing data from closely related isoxazole derivatives, this document outlines a robust, field-proven protocol for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it predicts the likely molecular geometry and supramolecular arrangement, offering valuable insights for researchers working with this and similar heterocyclic systems.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural properties make it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] Isoxazole derivatives exhibit a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial activities.[2] The inclusion of a carboxylic acid functional group can further modulate a molecule's pharmacokinetic profile by enhancing solubility or providing a critical interaction point with biological targets.[1][3]

This compound (CAS 91367-90-7) is a specific isomer within this important class.[] A precise understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[5][6] This guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Crystallization: A Self-Validating Protocol

The first and often most challenging step in structural biology is obtaining a high-quality single crystal suitable for X-ray diffraction.[5] The following protocol is adapted from established methods for related isoxazole carboxylic acids and provides a logical workflow for producing and crystallizing the title compound.

Proposed Synthesis Pathway

While multiple synthetic routes to isoxazole derivatives exist, a common and effective method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[7] For this compound, a plausible precursor would be an appropriately substituted β-keto ester. The subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: From Synthesis to Crystal

-

Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate:

-

React ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride in a suitable solvent such as ethanol.

-

The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the HCl released.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and methanol.[8]

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[8]

-

Causality: The hydroxide ions catalyze the hydrolysis of the ester to the corresponding carboxylate salt.

-

After the reaction is complete (monitored by TLC), remove the organic solvents via rotary evaporation.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 6 N HCl) to a pH of ~2.[8]

-

Causality: Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the solution due to its lower water solubility.

-

Collect the precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

-

Crystallization for X-ray Diffraction:

-

The key to obtaining diffraction-quality crystals is slow, controlled precipitation from a saturated solution.[5]

-

Solvent Selection: Test the solubility of the purified acid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to find a solvent in which it is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

The resulting crystals should be clear, well-formed, and typically >0.1 mm in each dimension.[5]

-

Workflow Visualization

The overall process from synthesis to data analysis is a linear progression, as illustrated below.

Caption: Workflow from synthesis to structural analysis.

Prospective Crystal Structure Analysis

While the specific crystallographic data for this compound is not available, we can predict its key structural features based on the analysis of related compounds, such as 5-methylisoxazole-4-carboxylic acid.[9][10]

X-ray Diffraction Methodology

The standard protocol for single-crystal X-ray diffraction involves several key stages:[5][6]

-

Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full diffraction pattern.[5]

-

Structure Solution: The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell.[5]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated and observed diffraction data.[5]

Predicted Physicochemical and Crystallographic Properties

The following table summarizes the known properties of the target compound and provides predicted values for its crystallographic analysis based on typical small organic molecules.

| Property | Value / Predicted Value | Source |

| Chemical Formula | C₆H₇NO₃ | [] |

| Molecular Weight | 141.12 g/mol | [] |

| IUPAC Name | 3,4-dimethyl-1,2-oxazole-5-carboxylic acid | [] |

| Predicted Crystal System | Monoclinic or Orthorhombic | General Knowledge |

| Predicted Space Group | P2₁/c or Pnma (common for centrosymmetric molecules) | General Knowledge |

| Predicted Z value | 2 or 4 | General Knowledge |

| Predicted H-Bonding | Carboxylic acid dimer (R²₂(8) motif) or acid-isoxazole chain | [9][10] |

Molecular Geometry and Supramolecular Interactions

The molecular structure will feature a planar isoxazole ring. The key structural determinants in the crystal lattice will be the intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid group.

-

Intramolecular Interactions: The planarity of the molecule will be a key feature, similar to other isoxazole derivatives.[11]

-

Intermolecular Hydrogen Bonding: Carboxylic acids in the solid state typically form strong hydrogen bonds. Two primary motifs are anticipated:

-

Centrosymmetric Dimer: The most common motif for carboxylic acids is the formation of a dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

-

Chain Formation: Alternatively, strong intermolecular O-H···N hydrogen bonds can form between the carboxylic acid's hydroxyl group and the nitrogen atom of the isoxazole ring of an adjacent molecule, leading to the formation of a linear chain.[9][10] This has been observed in the crystal structure of 5-methylisoxazole-4-carboxylic acid.[9][10]

-

The diagram below illustrates these potential hydrogen bonding networks.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3,4-Dimethylisoxazole-5-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dimethylisoxazole-5-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural isomers, fundamental chemical principles, and established analytical methodologies to offer a robust predictive solubility profile and practical guidance for laboratory professionals. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a deep understanding of its behavior in various organic solvent systems.

Introduction: The Significance of this compound